

In-depth Technical Guide: The Chemical Structure and Properties of CG428

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Compound of Interest		
Compound Name:	CG428	
Cat. No.:	B15620550	Get Quote

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Introduction

CG428 has been identified as a potent and selective inhibitor of the serine/threonine kinase, polo-like kinase 1 (PLK1). PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. **CG428** demonstrates significant promise as an anti-cancer agent due to its high selectivity and efficacy in preclinical models. This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with **CG428**.

Chemical Structure and Physicochemical Properties

CG428 is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name is 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide. The molecule's structure is characterized by a central pyrimido[4,5-b]diazepine core, which is crucial for its interaction with the PLK1 active site.

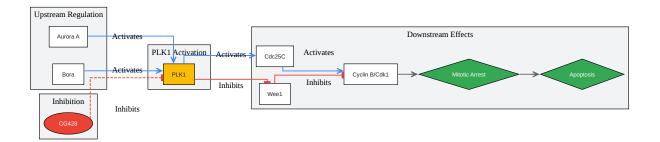
Table 1: Physicochemical Properties of CG428



Property	Value
Molecular Formula	C31H39F3N6O3
Molecular Weight	616.68 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
LogP	4.2
рКа	7.8

Mechanism of Action and Signaling Pathway

CG428 functions as an ATP-competitive inhibitor of PLK1. It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 activity leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.



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Caption: Inhibition of the PLK1 signaling pathway by CG428.

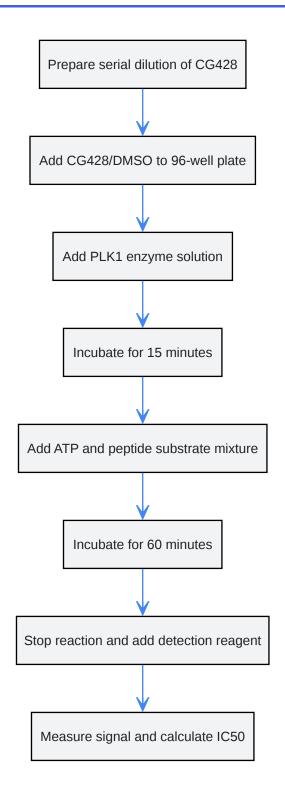
Experimental Protocols

PLK1 Kinase Assay

This assay quantifies the inhibitory activity of **CG428** against PLK1.

- Materials: Recombinant human PLK1 enzyme, ATP, biotinylated peptide substrate, 96-well plates, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20),
 CG428 stock solution (in DMSO), and a detection reagent (e.g., HTRF KinEASE-STK).
- Procedure:
 - Prepare a serial dilution of CG428 in DMSO.
 - \circ Add 5 µL of the diluted **CG428** or DMSO (vehicle control) to the wells of a 96-well plate.
 - Add 10 μL of the PLK1 enzyme solution (final concentration 0.5 nM) to each well.
 - Incubate for 15 minutes at room temperature.
 - o Initiate the kinase reaction by adding 10 μL of a mixture of ATP (final concentration 10 μM) and biotinylated peptide substrate (final concentration 1 μM).
 - Incubate for 60 minutes at room temperature.
 - Stop the reaction and detect the phosphorylated substrate according to the detection reagent manufacturer's instructions.
 - Measure the signal and calculate the IC50 value for CG428.





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Caption: Workflow for the PLK1 kinase assay.

Cell-Based Proliferation Assay



This assay determines the effect of CG428 on the proliferation of cancer cell lines.

 Materials: Cancer cell lines (e.g., HCT116, HeLa), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, CG428 stock solution (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo).

Procedure:

- Seed the cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
- Prepare a serial dilution of CG428 in the cell culture medium.
- \circ Remove the old medium from the wells and add 100 μ L of the medium containing the diluted **CG428** or DMSO (vehicle control).
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence or absorbance to determine the number of viable cells.
- Calculate the GI50 (concentration for 50% growth inhibition) value for CG428.

Table 2: In Vitro Activity of CG428

Assay	Cell Line	IC50 / GI50 (nM)
PLK1 Kinase Assay	-	1.5
Cell Proliferation	HCT116	10
Cell Proliferation	HeLa	12
Cell Proliferation	A549	15

Conclusion







CG428 is a highly potent and selective PLK1 inhibitor with significant anti-proliferative activity in various cancer cell lines. Its well-defined mechanism of action and promising preclinical data make it a strong candidate for further development as a novel anti-cancer therapeutic. The experimental protocols detailed herein provide a foundation for continued research and evaluation of **CG428** and its derivatives.

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